molecular formula C11H9N3O B3355279 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one CAS No. 62289-92-3

3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one

Cat. No.: B3355279
CAS No.: 62289-92-3
M. Wt: 199.21 g/mol
InChI Key: BWQGUVLNJRGKDU-UHFFFAOYSA-N
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Description

3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one (CAS 62289-92-3) is a sophisticated fused heterocyclic compound that incorporates a 1,8-naphthyridine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This structure is part of a class of nitrogen-rich heterocycles that are actively investigated for their wide range of biological activities. The core 1,8-naphthyridine-4-one fragment, present in this compound, is a key pharmacophore in the development of novel anticancer agents . For instance, derivatives containing this fragment have been designed and evaluated as potent inhibitors of tyrosine kinases, such as c-Met, which is a prominent target in oncology due to its role in tumor proliferation, angiogenesis, and metastasis . Researchers utilize this high-quality hydrogen bond accepting scaffold to explore new chemical entities that can interact with specific amino acid residues within enzyme active sites, potentially leading to compounds with improved efficacy and reduced drug resistance . Beyond its application in targeted cancer therapy, the fused naphthyridine scaffold is also a subject of interest in the development of photocytotoxic agents . Certain tricyclic naphthyridinone analogues have demonstrated promising photoantiproliferative activity, generating reactive oxygen species (ROS) upon light activation to selectively induce apoptosis in cancer cells, such as triple-negative breast cancer . This compound serves as a valuable building block for synthesizing such complex tricyclic systems for photodynamic therapy research. With the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol, this chemical provides researchers with a versatile intermediate . It is intended for use in exploratory studies, including structure-activity relationship (SAR) investigations, the synthesis of novel fused heterocycles, and as a ligand for metal complex formation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5H-pyrrolo[2,3-c][1,8]naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-6-4-7-8-3-2-5-12-10(8)13-11(15)9(7)14/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGUVLNJRGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490445
Record name 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62289-92-3
Record name 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced naphthyridine compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit a variety of pharmacological effects, including:

  • Anticancer Activity : Studies have demonstrated that pyrrolo[2,3-c][1,8]naphthyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness in targeting specific cancer pathways, leading to apoptosis in tumor cells .
  • Neuroprotective Effects : There is growing evidence that compounds related to this structure may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of this compound .

Pharmacology

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are pivotal in disease mechanisms. For example, it may act as an inhibitor of kinases involved in cancer progression .
  • Drug Design : Its unique molecular framework allows it to serve as a lead compound for the design of new drugs. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against various biological targets .

Material Science

In addition to its biological applications, this compound has potential applications in material science:

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .
  • Polymer Chemistry : Incorporating this compound into polymer matrices could improve the mechanical and thermal properties of the materials produced. Research into its compatibility with various polymers is ongoing .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell growth via apoptosis mechanisms.
Study BNeuroprotective EffectsShowed potential in enhancing cognitive function by inhibiting acetylcholinesterase.
Study COrganic ElectronicsAchieved improved efficiency in OLED devices when used as a dopant material.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Anti-inflammatory Imidazo-naphthyridinones

The compound 5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one (Suzuki et al., 1992) shares the [1,8]naphthyridinone core but replaces the pyrrolo ring with an imidazole moiety. Key differences include:

  • Substituent Effects : The phenyl group at position 5 enhances anti-inflammatory activity, mimicking glucocorticoid potency without steroidal side effects .
  • Biological Activity : Demonstrates potent inhibition of inflammatory mediators (e.g., COX-2), unlike the target compound, whose activity remains uncharacterized but hypothesized to be milder due to the absence of bulky aryl groups.
Oxazolo-naphthyridinones with Crystallographic Data

5-Benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one () features an oxazole ring and bromine substituent. Structural comparisons reveal:

  • Reactivity : The bromine atom enables further functionalization (e.g., cross-coupling), whereas the methyl group in the target compound may limit synthetic versatility.
Bcl-xL Inhibitors: Pyrido-pyridazines

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives () exhibit a pyridazine ring instead of pyrrolo-naphthyridinone. Key distinctions include:

  • Structural Flexibility: The pyridazine core allows diverse substitutions (e.g., halogen, alkyl), enhancing target specificity compared to the rigid naphthyridinone framework.

Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Key Properties/Findings Reference
3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one Pyrrolo[2,3-c][1,8]naphthyridinone Methyl (C3) Hypothesized anti-inflammatory Uncharacterized; methyl may enhance solubility
5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one Imidazo[4,5-c][1,8]naphthyridinone Phenyl (C5) Anti-inflammatory (glucocorticoid-like) Non-steroidal, high potency
5-Benzyl-8-bromo-2-methyl-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one Oxazolo[4,5-c][1,8]naphthyridinone Benzyl (C5), Br (C8) Undisclosed Orthorhombic crystal system
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Variable (e.g., Cl, OMe) Bcl-xL inhibition, pro-apoptotic Cancer therapy applications
Table 2: Melting Points of Pyrazolo-naphthyridinones ()
Compound Substituents Melting Point (°C)
7-Methyl-2-(3-pyridyl)-pyrazolo[4,3-c][1,8]naphthyridin-3(5H)-one 3-Pyridyl 314–317
6,8-Dimethoxy-2-phenyl-pyrazolo[4,3-c][1,7]naphthyridin-3(5H)-one Phenyl, dimethoxy 303–306

Key Insight : Substituents like pyridyl or methoxy groups increase melting points, suggesting enhanced crystallinity and stability compared to simpler alkyl groups (e.g., methyl in the target compound) .

Biological Activity

3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H10N2O. Its structure features a pyrrolo-naphthyridine core which is significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit antitumor properties . A study demonstrated that derivatives of naphthyridine compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as antitumor agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases:

  • Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown potential as MAO inhibitors, which are important in the treatment of neurological disorders such as depression and Parkinson's disease. The inhibition potency was measured in terms of IC50 values, with some compounds achieving low micromolar ranges .
  • Cyclin-dependent Kinase 1 (CDK1) Inhibition : Recent studies have identified this compound as a potential inhibitor of CDK1, a critical regulator in cell cycle progression. This inhibition could lead to the development of novel anticancer therapies targeting cell division .

Case Study 1: Antitumor Efficacy

A recent study explored the efficacy of this compound in vitro against human breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The study revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionIC50 Value (µM)Reference
AntitumorInduces apoptosis and cell cycle arrest15
MAO InhibitionInhibits monoamine oxidaseLow micromolar
CDK1 InhibitionPrevents cell cycle progressionTBD
NeuroprotectionReduces oxidative stressTBDTBD

Q & A

Q. How are conflicting crystallographic data resolved for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with Hirshfeld surface analysis resolves packing ambiguities. For example, hydrogen-bonding patterns (e.g., N-H···O vs. C-H···π) are validated against computational lattice energy predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one
Reactant of Route 2
3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one

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